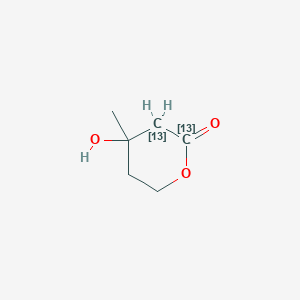

Mevalonic-1,2-13C2 lactone

Description

Historical Context of Mevalonate (B85504) Pathway Elucidation through Tracer Studies

The mevalonate (MVA) pathway is a fundamental metabolic route responsible for the biosynthesis of a vast array of essential biomolecules called isoprenoids. metwarebio.comwikipedia.org These include cholesterol, steroid hormones, and coenzyme Q10. metwarebio.com The initial elucidation of this intricate pathway was made possible through pioneering tracer studies.

Early research utilized radioisotopes, particularly carbon-14 (B1195169) (¹⁴C), to label precursor molecules like acetate (B1210297) and mevalonate. By tracking the incorporation of ¹⁴C into cholesterol and other isoprenoids, scientists were able to piece together the key enzymatic steps of the pathway. These classical studies, conducted by researchers such as Bloch, Lynen, and Cornforth, established that acetyl-CoA is the primary building block for isoprenoid synthesis and that mevalonate is a key intermediate. oup.com

For decades, the mevalonate pathway was considered the universal route for isoprenoid biosynthesis. oup.com However, further isotopic labeling experiments, particularly in plants and bacteria, revealed inconsistencies that could not be explained by the MVA pathway alone. This led to the discovery of a second, independent pathway for isoprenoid biosynthesis, known as the methylerythritol phosphate (B84403) (MEP) pathway. oup.commdpi.com The existence of these two distinct pathways highlights the power of isotopic tracers in uncovering the full complexity of metabolic networks. nih.govbiorxiv.org

Rationale for Utilizing Mevalonic-1,2-13C2 Lactone as a Precision Metabolic Probe

Mevalonic acid exists in equilibrium with its cyclic ester form, mevalonolactone (B1676541). ibb.waw.pl For metabolic studies, mevalonolactone is often preferred as it is more readily taken up by cells compared to the more polar mevalonic acid. ibb.waw.pl Specifically, Mevalonic-1,2-¹³C₂ lactone, a stable isotope-labeled version of mevalonolactone, serves as a highly precise probe for investigating the mevalonate pathway.

The strategic placement of two carbon-13 atoms at the C-1 and C-2 positions of the mevalonate backbone provides a distinct mass signature that can be readily traced through the subsequent steps of the pathway. When this labeled mevalonate is introduced into a biological system, the ¹³C atoms are incorporated into the five-carbon isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). wikipedia.org

The use of a doubly labeled precursor like Mevalonic-1,2-¹³C₂ lactone offers several advantages. The distinct mass shift allows for clear differentiation from endogenous, unlabeled metabolites. researchgate.net This high-contrast signal is particularly valuable in complex biological matrices where numerous other molecules are present. Furthermore, the known positions of the labels provide detailed information about the specific carbon atoms that are incorporated into the final isoprenoid products. This level of detail is crucial for understanding the intricate rearrangements and condensations that occur during isoprenoid biosynthesis. mdpi.com

The application of Mevalonic-1,2-¹³C₂ lactone, in conjunction with advanced analytical techniques like high-resolution mass spectrometry and NMR spectroscopy, allows researchers to quantify the contribution of the mevalonate pathway to the production of specific isoprenoids, even in organisms that possess both the MVA and MEP pathways. nih.govbiorxiv.org This makes it an invaluable tool for dissecting the relative activities and potential crosstalk between these two fundamental metabolic routes. biorxiv.org

Interactive Data Tables

Table 1: Key Enzymes in the Mevalonate Pathway

| Enzyme Name | Abbreviation | Function |

| Acetoacetyl-CoA thiolase | Condenses two acetyl-CoA molecules to form acetoacetyl-CoA. wikipedia.org | |

| HMG-CoA synthase | Condenses acetoacetyl-CoA and acetyl-CoA to form HMG-CoA. wikipedia.org | |

| HMG-CoA reductase | HMGR | Reduces HMG-CoA to mevalonate; the rate-limiting step. wikipedia.org |

| Mevalonate kinase | Phosphorylates mevalonate to mevalonate-5-phosphate. | |

| Phosphomevalonate kinase | Phosphorylates mevalonate-5-phosphate to mevalonate-5-pyrophosphate. | |

| Mevalonate-5-pyrophosphate decarboxylase | Decarboxylates mevalonate-5-pyrophosphate to form isopentenyl pyrophosphate (IPP). | |

| Isopentenyl pyrophosphate isomerase | Isomerizes isopentenyl pyrophosphate (IPP) to dimethylallyl pyrophosphate (DMAPP). oup.com |

Table 2: Research Findings Using Labeled Mevalonate

| Research Area | Key Finding | Isotopic Label Used | Organism/System |

| Cholesterol Biosynthesis | Confirmed mevalonate as a direct precursor to cholesterol. oup.com | ¹⁴C-mevalonate | Animal cells |

| Plant Isoprenoid Biosynthesis | Demonstrated the MVA pathway's role in producing certain classes of terpenes. nih.gov | ¹³C-mevalonate | Neem tree cells |

| Fungal Metabolism | Showed that abscisic acid is synthesized via the MVA pathway in fungi. tandfonline.com | [1,2-¹³C₂]acetate | Cercospora rosicola |

| Archaeal Metabolism | Elucidated a modified MVA pathway in archaea. nih.gov | Isotopic labeling | Thermococcus kodakarensis |

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-4-methyl(2,3-13C2)oxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-6(8)2-3-9-5(7)4-6/h8H,2-4H2,1H3/i4+1,5+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYVXNLLUYHCIIH-MQIHXRCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCOC(=O)C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CCO[13C](=O)[13CH2]1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00736175 | |

| Record name | 4-Hydroxy-4-methyl(2,3-~13~C_2_)oxan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00736175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287111-36-8 | |

| Record name | 4-Hydroxy-4-methyl(2,3-~13~C_2_)oxan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00736175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Isotopic Characterization of Mevalonic 1,2 13c2 Lactone

Stereoselective Synthesis of Mevalonic-1,2-13C2 Lactone

The synthesis of this compound requires a strategic approach to introduce two stable carbon-13 isotopes into the molecule with stereochemical control. While various methods exist for synthesizing mevalonolactone (B1676541) and its isotopologues, a common strategy for introducing the 13C labels at the 1- and 2-positions involves using a doubly labeled acetate (B1210297) precursor. orgsyn.orgrsc.org

A representative stereoselective synthesis can be conceptualized in several key stages:

Preparation of a Labeled Precursor : The synthesis often commences with a doubly 13C-labeled starting material, such as Acetic-1,2-13C2 acid. This precursor contains the isotopic labels that will ultimately reside at the C1 and C2 positions of the mevalonolactone ring.

Chain Elongation : The labeled acetate unit is then elaborated through a series of reactions to build the six-carbon backbone of mevalonic acid. This can involve aldol-type condensations or the use of organometallic reagents to form new carbon-carbon bonds. Stereocontrol is often introduced at this stage through the use of chiral auxiliaries or asymmetric catalysts to ensure the desired (R)- or (S)-configuration at the C5-hydroxyl group, although many syntheses result in a racemic mixture. chemrxiv.org

Reduction and Lactonization : A key step is the reduction of a keto or ester group to form the C5-hydroxyl group. Subsequent workup under acidic conditions facilitates the spontaneous cyclization of the resulting mevalonic acid to the more stable δ-lactone form, this compound.

Enzymatic and bio-catalytic methods have also been explored to achieve high enantioselectivity, providing access to specific stereoisomers of the labeled compound. rsc.org These methods leverage the inherent stereospecificity of enzymes to produce highly pure enantiomers. doi.org

Spectroscopic and Chromatographic Validation of Isotopic Enrichment and Purity

Following synthesis, rigorous analytical validation is required to confirm the chemical purity, the position of the isotopic labels, and the degree of 13C enrichment. This is typically accomplished through a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). creative-proteomics.comeurisotop.com

Quantitative Nuclear Magnetic Resonance (NMR) Spectroscopy for 13C Abundance

Quantitative NMR (qNMR) is a powerful, non-destructive technique for determining the isotopic enrichment of this compound. isolife.nl Both 1H and 13C NMR spectra provide critical information.

13C NMR Spectroscopy : The 13C NMR spectrum directly confirms the location of the labels. unimi.it For this compound, enhanced signals will be observed for the C1 (carbonyl) and C2 (methylene) carbons. The presence of a 13C-13C coupling constant between these two adjacent labeled carbons provides definitive evidence of the successful incorporation of the intact doubly labeled acetate unit. The isotopic abundance can be calculated by comparing the integral of the enriched signals to those of an internal standard with a known concentration and natural 13C abundance. wikipedia.org

Table 1: Representative NMR Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Key Couplings (Hz) | Assignment |

|---|---|---|---|---|

| 13C | ~170 | d | 1J(C1,C2) ≈ 50-60 | 13C =O (C1) |

| 13C | ~45 | d | 1J(C1,C2) ≈ 50-60 | 13C H2 (C2) |

Note: Chemical shifts and coupling constants are approximate and can vary based on the solvent and experimental conditions.

Mass Spectrometry for Isotopic Composition Verification

In a typical mass spectrum of this compound, the molecular ion peak (M+) will be observed at m/z corresponding to the mass of the labeled molecule (C4 13C2 H10 O3), which is two mass units higher than the unlabeled compound. sigmaaldrich.com The isotopic distribution pattern, or the relative abundance of the M+0, M+1, and M+2 peaks, is analyzed to calculate the percentage of molecules that are unlabeled, singly labeled, and doubly labeled. vanderbilt.edu This analysis confirms the high isotopic enrichment required for metabolic tracer studies. bohrium.com

Table 2: Expected Mass Isotopologue Distribution

| Isotopologue | Description | Expected Mass Shift | Relative Abundance |

|---|---|---|---|

| M+0 | Unlabeled Mevalonolactone | 0 | Low |

| M+1 | Singly 13C Labeled | +1 | Low |

Considerations for Stability and Handling in Research Applications

Proper storage and handling are crucial to maintain the integrity of this compound for research applications.

Stability : Mevalonolactone is generally a stable compound. However, it is hygroscopic and can hydrolyze to the open-chain mevalonic acid in the presence of water or under basic conditions. It is recommended to store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and at low temperatures (-20°C is common) to minimize degradation.

Handling : When preparing solutions, it is advisable to use anhydrous solvents and handle the compound in a dry environment (e.g., a glove box) to prevent hydrolysis. Solutions should be prepared fresh and used promptly. For biological experiments in aqueous media, the lactone will typically hydrolyze to the biologically active mevalonate (B85504) form.

By following these synthetic, analytical, and handling procedures, researchers can confidently use this compound as a reliable tracer to investigate the complexities of the mevalonate pathway and related metabolic networks.

Applications in Mevalonate Pathway and Isoprenoid Biosynthesis Research

Elucidation of Carbon Flux through the Mevalonate (B85504) Pathway (MVA)

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a sophisticated technique used to determine the flow of carbon through a cell's metabolic network. nih.gov When cells are supplied with a ¹³C-labeled substrate like Mevalonic-1,2-¹³C₂ lactone, the labeled carbon atoms are incorporated into downstream metabolites. By measuring the ¹³C-labeling patterns in these key metabolites, computational algorithms can calculate the rates (fluxes) of the various reactions in the pathway. nih.gov

This approach has been instrumental in metabolic engineering. For example, in engineered strains of Escherichia coli designed to produce mevalonate, ¹³C-MFA revealed how the introduction of MVA pathway genes affected the central carbon metabolism. researchgate.net The analysis showed that in high-producing strains, the fluxes towards acetate (B1210297) formation and through the TCA cycle were lower compared to control strains. researchgate.net This detailed flux map provides direct insights for further genetic modifications to optimize the production of valuable isoprenoids. nih.govresearchgate.net The ability to quantify pathway activity helps identify metabolic bottlenecks and informs strategies to enhance the supply of key precursors for biochemical production. nih.gov

Tracing Isoprenoid Precursor Formation (IPP and DMAPP)

All isoprenoids are synthesized from the universal five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govnih.gov The MVA pathway is one of the primary routes for producing these essential precursors. nih.gov Mevalonic-1,2-¹³C₂ lactone is a valuable tool for tracing the journey of carbon from mevalonate to IPP and DMAPP.

The process begins with the conversion of HMG-CoA to mevalonate, a rate-limiting step. nih.gov Mevalonate is then phosphorylated twice and subsequently decarboxylated to yield IPP. nih.gov An isomerase then facilitates the interconversion between IPP and DMAPP. nih.gov By using ¹³C-labeled mevalonate, researchers can follow the labeled carbons as they are incorporated into these precursors. This allows for the differentiation of metabolic fates and helps in identifying novel isoprenoids and their origins from either IPP or DMAPP. digitellinc.com This tracing is crucial for understanding how different organisms, from bacteria to plants and animals, regulate the production of these fundamental building blocks for their vast array of isoprenoids. nih.govresearchgate.net

Investigations into Sterol Biosynthesis Pathways

Sterols are a critical class of isoprenoids that play vital roles as structural components of cell membranes and as precursors for hormones. nih.gov The biosynthesis of various sterols, such as cholesterol in animals, ergosterol (B1671047) in fungi, and phytosterols (B1254722) in plants, begins with precursors from the mevalonate pathway.

Cholesterol is essential for animal cell membranes and is a precursor to steroid hormones and vitamin D. frontiersin.org Its synthesis is tightly regulated. nih.gov Stable isotopic tracers are used to track the biosynthesis of cholesterol in cultured cells, such as hepatocellular carcinoma (HCC) cells. researchgate.net By incubating these cells with ¹³C-labeled precursors, researchers can follow the assimilation of the label into cholesterol. researchgate.netnih.gov This method allows for the quantification of cholesterol synthesis and can be used to compare metabolic activity between different cell types, such as between drug-resistant and non-resistant cancer cells. researchgate.net The inhibition of HMG-CoA reductase, a key enzyme in the MVA pathway, blocks the synthesis of mevalonate and subsequently cholesterol, which can halt cell proliferation, highlighting the pathway's importance. nih.gov

Ergosterol is the primary sterol in fungal cell membranes, making its biosynthetic pathway a major target for antifungal drugs. nih.govfrontiersin.org In fungi like Aspergillus fumigatus, the mevalonate pathway is crucial for producing ergosterol and other essential non-sterol isoprenoids. nih.govresearchgate.net Research has shown a link between the biosynthesis of ergosterol and siderophores (iron-chelating compounds), both of which are critical for fungal virulence and are dependent on mevalonate as a precursor. nih.govresearchgate.net By inhibiting HMG-CoA reductase, the production of both TAFC (a siderophore) and ergosterol is reduced. nih.gov Conversely, inactivating enzymes in the TAFC pathway can increase the mevalonate pool available for essential isoprenoid synthesis, including ergosterol. nih.gov These findings demonstrate the interconnectedness of fungal metabolic pathways originating from mevalonate.

| Fungal Model | Pathway Studied | Key Findings | Reference |

|---|---|---|---|

| Aspergillus fumigatus | Ergosterol & Siderophore Biosynthesis | Mevalonate is a limiting precursor for both pathways; inhibition of one can affect the other. | nih.govresearchgate.net |

| Ceratocystidaceae family | Ergosterol Biosynthesis Pathway | All genes for the ergosterol pathway are present and conserved across species. | nih.gov |

| Neurospora crassa | Ergosterol Biosynthesis & Azole Response | Abnormal ergosterol synthesis, not just depletion, can trigger transcriptional responses to antifungal agents. | frontiersin.org |

Phytosterols, including campesterol, sitosterol, and stigmasterol, are vital components of plant cell membranes and precursors to plant steroid hormones (brassinosteroids). nih.govnih.gov In plants, isoprenoid precursors are synthesized via two independent pathways: the cytosolic MVA pathway and the plastidial methylerythritol phosphate (B84403) (MEP) pathway. researchgate.netepa.gov While the MVA pathway is the primary source for sterols, metabolic cross-talk between the two pathways exists. pnas.org

Feeding experiments using labeled mevalonate in Arabidopsis seedlings have been crucial in elucidating the intricate steps of phytosterol synthesis. pnas.org For a long time, it was believed that plants synthesize sterols exclusively via a cycloartenol (B190886) intermediate. nih.gov However, isotope tracing studies have provided evidence that a minor pathway involving a lanosterol (B1674476) intermediate, typical of animals and fungi, also contributes to phytosterol biosynthesis in plants. nih.govpnas.org These studies highlight the complexity and evolutionary nuances of sterol synthesis in the plant kingdom.

Analysis of Non-Sterol Isoprenoid Pathway Branches

The mevalonate pathway is not solely dedicated to producing sterols. It gives rise to a wide variety of non-sterol isoprenoids that are essential for cellular function. frontiersin.orgnih.gov These include:

Dolichols: Required for the synthesis of glycoproteins. frontiersin.org

Ubiquinone (Coenzyme Q): A critical component of the electron transport chain in mitochondria. frontiersin.org

Heme-A: A component of cytochrome c oxidase. nih.gov

Isopentenyl tRNA: Involved in protein synthesis. nih.gov

Ubiquinone and Dolichol Synthesis

The mevalonate pathway is the sole source for the polyisoprenoid side chains of both ubiquinone (Coenzyme Q) and dolichol. mdpi.com Ubiquinone is a vital component of the mitochondrial electron transport chain, while dolichols are lipid carriers required for the synthesis of glycoproteins. frontiersin.orgmdpi.com Both molecules consist of a head group attached to a long isoprenoid tail of varying length. frontiersin.orgfrontiersin.org The synthesis of this tail begins with mevalonic acid and proceeds through the formation of isopentenyl diphosphate (IPP) and farnesyl diphosphate (FPP). mdpi.com

By introducing Mevalonic-1,2-¹³C₂ lactone into cellular or animal models, researchers can trace the incorporation of the ¹³C₂ units into the isoprenoid chains of these molecules. nih.gov This isotopic labeling is essential for elucidating the rate of biosynthesis and turnover of ubiquinone and dolichol in different tissues. nih.gov For instance, studies have shown that tissues such as the kidney, spleen, and liver exhibit high rates of dolichol biosynthesis from mevalonate. nih.gov Similarly, the pathway is crucial for maintaining the mitochondrial pool of ubiquinone. nih.govnih.gov The use of labeled mevalonate helps quantify the flux through this pathway and its contribution to the production of these essential non-sterol isoprenoids.

Table 1: Role of Mevalonate in Ubiquinone and Dolichol Synthesis

| Compound | Function | Mevalonate Pathway Contribution | Research Application of Labeled Mevalonate |

|---|---|---|---|

| Ubiquinone (Coenzyme Q) | Electron carrier in mitochondrial respiration; antioxidant. frontiersin.orgmdpi.com | Synthesis of the polyisoprenoid side chain. nih.gov | Tracing the incorporation of ¹³C into the side chain to study biosynthesis rates and mitochondrial function. nih.gov |

| Dolichol | Lipid carrier for N-linked glycosylation of proteins. mdpi.commdpi.com | Synthesis of the entire α-saturated polyprenol backbone. nih.gov | Quantifying tissue-specific synthesis and turnover for studies on protein modification and related diseases. nih.gov |

Prenylated Protein Synthesis

Protein prenylation is a critical post-translational modification where 15-carbon farnesyl or 20-carbon geranylgeranyl isoprenoid groups are covalently attached to cysteine residues of target proteins. frontiersin.orgmdpi.com These lipid anchors, derived from the mevalonate pathway intermediates FPP and geranylgeranyl diphosphate (GGPP), are essential for the proper membrane localization and function of numerous proteins, particularly small GTPases involved in signal transduction. nih.govnih.gov

The use of Mevalonic-1,2-¹³C₂ lactone is a powerful tool for studying the dynamics of protein prenylation. The ¹³C labels are incorporated into the FPP and GGPP pools and subsequently transferred to proteins. Advanced analytical techniques like mass spectrometry can then detect and quantify the labeled proteins. This approach is invaluable for investigating diseases caused by defects in the mevalonate pathway, such as mevalonate kinase deficiency (MKD). nih.govnih.gov In MKD, reduced enzyme activity leads to a shortage of isoprenoid lipids, resulting in defective protein prenylation, which can be detected by assaying for the accumulation of unprenylated proteins. nih.govresearchgate.net

Table 2: Key Protein Families and the Role of Prenylation

| Protein Family | Prenyl Group | Function | Relevance of Labeled Mevalonate Studies |

|---|---|---|---|

| Ras Superfamily (e.g., Ras, Rho, Rab) | Farnesyl or Geranylgeranyl | Signal transduction, cell cycle regulation, vesicular transport. nih.gov | Investigating the impact of pathway defects (e.g., in MKD) on the modification and localization of signaling proteins. nih.govresearchgate.net |

| Rap GTPases (e.g., Rap1A) | Geranylgeranyl | Cell adhesion and junction formation. nih.gov | Detecting the accumulation of unprenylated forms as a biomarker for diseases of the mevalonate pathway. nih.gov |

| Nuclear Lamins | Farnesyl | Maintaining the structural integrity of the cell nucleus. | Studying the link between mevalonate metabolism and nuclear architecture. |

Terpenoid and Sesquiterpenoid Biosynthesis

The mevalonate pathway is fundamental to the biosynthesis of all terpenoid compounds in plants and other organisms. pugetsound.eduscispace.com It supplies the five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). researchgate.net The head-to-tail condensation of these units, catalyzed by various prenyltransferases, generates precursors of different lengths, such as the 15-carbon farnesyl pyrophosphate (FPP). researchgate.netmdpi.com FPP is the direct precursor for the entire class of sesquiterpenoids (C15), which includes diverse structures like sesquiterpene lactones. researchgate.netmdpi.com

When Mevalonic-1,2-¹³C₂ lactone is supplied to a biological system, such as plant cell cultures, the ¹³C atoms are incorporated into the IPP and DMAPP units. nih.gov As these units are assembled into larger terpenoid structures, the position and coupling of the ¹³C labels in the final product can be analyzed using NMR spectroscopy. This technique allows researchers to deduce the intricate cyclization mechanisms and rearrangement pathways catalyzed by terpenoid synthase enzymes. It provides definitive evidence for the biosynthetic origin and formation of complex cyclic and acyclic terpenoid skeletons. nih.gov

Table 3: Examples of Terpenoids Derived from the Mevalonate Pathway

| Class | Carbon Atoms | Precursor | Examples | Research Focus with Labeled Mevalonate |

|---|---|---|---|---|

| Monoterpenoids | C10 | Geranyl Diphosphate (GPP) | Linalool, Menthol | Elucidating biosynthetic pathways and enzyme mechanisms. |

| Sesquiterpenoids | C15 | Farnesyl Diphosphate (FPP) | Artemisinin, Parthenolide. mdpi.com | Tracing the folding and cyclization of the FPP backbone into complex lactone structures. researchgate.net |

| Diterpenoids | C20 | Geranylgeranyl Diphosphate (GGPP) | Gibberellins, Taxol | Investigating the formation of plant hormones and valuable pharmaceuticals. |

| Triterpenoids | C30 | Squalene (from 2x FPP) | Stigmasterol, β-Amyrin | Studying the biosynthesis of sterols and their derivatives. nih.gov |

Advanced Analytical Methodologies Employing Mevalonic 1,2 13c2 Lactone

Nuclear Magnetic Resonance (NMR) Spectroscopy in Isotopic Tracing

NMR spectroscopy is a premier analytical technique for determining the structure of organic molecules and is particularly powerful for tracing isotopic labels. nih.gov It can unambiguously identify compounds and precisely measure 13C enrichment. nih.gov When Mevalonic-1,2-13C2 lactone is metabolized, the dual 13C labels are incorporated into the carbon skeletons of a vast array of isoprenoid products. NMR can then be used to pinpoint the exact location of these labels in the final molecules, providing definitive evidence of the metabolic pathways involved.

The presence of 13C nuclei, which have a nuclear spin of ½, allows for direct detection by NMR. In natural abundance, only about 1.1% of carbon atoms are 13C, leading to weak signals and making the observation of coupling between adjacent 13C atoms exceedingly rare. However, when metabolites are formed from this compound, they possess a significantly higher, or enriched, level of 13C at specific positions. frontiersin.org

This isotopic enrichment dramatically enhances the 13C NMR signal for the labeled carbons. frontiersin.org More importantly, the presence of two adjacent 13C atoms (a 13C-13C bond) originating from the precursor leads to a phenomenon known as homonuclear spin-spin coupling. This coupling causes the NMR signal for each of the adjacent 13C nuclei to be split into a doublet. nih.gov The magnitude of this splitting, known as the one-bond coupling constant (¹JCC), provides unequivocal proof that the two carbon atoms are directly bonded and were incorporated as a single unit from the labeled mevalonate (B85504) precursor.

The analysis of these ¹JCC values can provide further structural and conformational information. nih.govchemrxiv.org For instance, the magnitude of coupling constants is influenced by factors such as hybridization and bond angles, offering deeper insights into the molecular geometry of the metabolites being studied. chemrxiv.orgrsc.org

Table 1: Illustrative ¹³C NMR Data for a Metabolite Derived from Mevalonic-1,2-¹³C₂ Lactone

| Carbon Atom | Chemical Shift (ppm) | Multiplicity | Coupling Constant (¹JCC) | Implication |

| C-a | 110.5 | Doublet | 55.2 Hz | Labeled carbon, adjacent to another labeled carbon (C-b). |

| C-b | 35.2 | Doublet | 55.2 Hz | Labeled carbon, adjacent to another labeled carbon (C-a). |

| C-c | 42.8 | Singlet | N/A | Unlabeled carbon from other sources. |

| C-d | 21.0 | Singlet | N/A | Unlabeled carbon from other sources. |

While one-dimensional (1D) 13C NMR is effective for identifying labeled positions, the spectra of complex biological extracts can be crowded and difficult to interpret due to overlapping signals. nih.gov Multidimensional NMR techniques overcome this challenge by spreading the signals across two or more frequency dimensions, greatly enhancing resolution. nih.govnsf.gov

Heteronuclear Single Quantum Coherence (HSQC): The [¹H, ¹³C]-HSQC experiment correlates the chemical shifts of ¹³C nuclei with their directly attached protons (¹H). hmdb.ca This provides a "fingerprint" of the C-H bonds within a molecule. In tracing studies with this compound, HSQC helps to assign the proton signals corresponding to the labeled carbon centers.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between carbons and protons that are separated by two or three bonds. It is invaluable for piecing together the carbon skeleton of a metabolite and confirming the connectivity around the isotopically labeled centers.

Incredible Natural Abundance Double Quantum Transfer Experiment (INADEQUATE): This is one of the most powerful NMR experiments for tracing carbon skeletons. frontiersin.org It directly detects ¹³C-¹³C correlations, allowing for the unambiguous assignment of all contiguous carbon atoms. When applied to metabolites enriched with this compound, the INADEQUATE experiment provides a direct map of the carbon-carbon bonds formed from the precursor, definitively elucidating the biosynthetic pathway. frontiersin.org

These multidimensional methods are essential for the structural verification of novel metabolites and for precisely mapping the flow of carbon atoms from mevalonate into complex isoprenoid structures. nih.gov

Mass Spectrometry (MS) Based Metabolic Profiling

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, making it an extremely sensitive method for detecting isotopically labeled molecules. mdpi.com When a metabolite incorporates the two 13C atoms from this compound, its molecular weight increases by approximately two Daltons compared to the unlabeled molecule. This mass shift is readily detected by MS, allowing for the tracking of the label through metabolic pathways.

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. nih.gov Many metabolites, such as organic acids and sterols derived from the mevalonate pathway, can be made suitable for GC analysis through chemical derivatization (e.g., trimethylsilylation). mdpi.com

In a typical workflow, a biological extract is derivatized and injected into the gas chromatograph, which separates the individual components. labrulez.com These components then enter the mass spectrometer. For a metabolite that has incorporated the label from this compound, the mass spectrum will show a characteristic pattern. The molecular ion (M) will appear at an m/z value two units higher than the unlabeled compound (M+2). The relative abundance of the M+2 ion compared to the M ion provides a measure of the isotopic enrichment. Furthermore, analysis of the fragmentation patterns of the labeled ions can sometimes provide positional information about the label within the molecule. mdpi.comlabrulez.com

Many intermediates in the mevalonate pathway, such as mevalonate itself and its phosphorylated derivatives, are highly polar and not amenable to GC-MS analysis. nih.gov LC-MS is the ideal technique for these types of molecules. nih.govnih.gov Liquid chromatography separates the compounds in a liquid phase before they are introduced into the mass spectrometer.

Using this compound as a tracer, LC-MS can monitor the appearance of the M+2 isotopologues for each successive intermediate in the pathway. thermofisher.com This allows researchers to study the kinetics of the pathway and identify potential bottlenecks or regulatory points. Tandem mass spectrometry (LC-MS/MS) further enhances specificity by selecting the M+2 ion, fragmenting it, and analyzing the resulting product ions, confirming the identity of the labeled metabolite with high confidence. nih.gov

High-resolution mass spectrometry (HRMS), using instruments like Orbitrap or Fourier Transform-Ion Cyclotron Resonance (FT-ICR) mass spectrometers, provides extremely accurate mass measurements. nih.govacs.org This capability is highly advantageous in isotopic labeling studies. HRMS can easily resolve the M+2 peak of a labeled metabolite from other interfering ions that may have a similar nominal mass, thus increasing the certainty of identification. nih.gov

Furthermore, at very high resolution, it is possible to observe the "isotopic fine structure" of a molecular ion peak. uhasselt.be This refers to the fact that the mass of a ¹³C atom (13.00335 Da) is not exactly one Dalton heavier than a ¹²C atom (12.00000 Da). HRMS can distinguish between different combinations of isotopes that give rise to the same nominal mass (e.g., a molecule with two ¹³C atoms vs. a molecule with one ¹³C and one ¹⁵N atom). This level of detail provides the highest possible confidence in formula assignment for labeled metabolites and allows for the correction of raw MS data for naturally occurring isotopes, leading to more accurate quantification of isotopic enrichment. uhasselt.beresearchgate.net

Table 2: Expected Mass Shifts in HRMS for Intermediates Labeled with Mevalonic-1,2-¹³C₂ Lactone

| Metabolite | Unlabeled Monoisotopic Mass (Da) | Labeled Monoisotopic Mass (Da) | Mass Shift (Da) |

| Mevalonic Acid | 148.0736 | 150.0803 | +2.0067 |

| Isopentenyl Pyrophosphate | 246.0085 | 248.0152 | +2.0067 |

| Geranyl Pyrophosphate | 314.0711 | 316.0778 | +2.0067 |

| Farnesyl Pyrophosphate | 382.1337 | 384.1404 | +2.0067 |

Integration of Isotopic Labeling with Other Omics Technologies

The application of stable isotope labeling using precursors like this compound extends beyond standalone metabolic flux analysis. A more comprehensive understanding of cellular regulation and function is achieved by integrating the dynamic information from isotopic labeling with other high-throughput omics technologies, such as transcriptomics, proteomics, and genomics. This multi-omics approach allows researchers to connect changes in metabolic pathways with alterations in gene expression, protein abundance, and genetic background, providing a systems-level view of biological processes.

The integration of data from this compound labeling with transcriptomics, for instance, can reveal how metabolic reprogramming is regulated at the gene expression level. By correlating the flux through the mevalonate pathway with the expression levels of genes encoding its enzymes, researchers can identify key transcriptional regulatory points. For example, an observed increase in the incorporation of ¹³C from labeled mevalonate into downstream isoprenoids, coupled with the upregulation of genes like HMG-CoA reductase (HMGCR) or farnesyl pyrophosphate synthase (FDPS), would strongly suggest a coordinated transcriptional and metabolic response.

Similarly, combining isotopic labeling data with proteomics can elucidate post-transcriptional and post-translational regulatory mechanisms. A high metabolic flux through the mevalonate pathway, without a corresponding increase in the transcription of pathway-related genes, might point towards regulation at the protein level, such as changes in enzyme stability, localization, or allosteric regulation. Proteomic analysis can quantify the abundance of mevalonate pathway enzymes, providing a direct link between protein levels and metabolic output.

Genomic data, when integrated with metabolic labeling, can help to understand how genetic variations influence metabolic phenotypes. For example, specific single nucleotide polymorphisms (SNPs) in genes of the mevalonate pathway might be associated with altered flux rates, as determined by this compound tracing. This can provide insights into the genetic basis of metabolic diseases or variations in drug responses.

A key application of this integrated approach is in cancer research, where the mevalonate pathway is often dysregulated. Studies have combined metabolomics and transcriptomics to investigate the effects of inhibiting the mevalonate pathway in cancer cells. While not always utilizing this compound specifically, the principles of these studies are directly applicable. For instance, research on cancer cells has shown that inhibiting the mevalonate pathway not only reduces the pool of intermediates for cholesterol and isoprenoid synthesis but also leads to significant changes in the expression of genes involved in central carbon metabolism and cell signaling pathways. creative-proteomics.com

The general workflow for such an integrated multi-omics study is as follows:

Experimental Design: Cells or organisms are cultured in the presence of this compound. Samples are collected at various time points for parallel analysis.

Metabolomic Analysis: Mass spectrometry is used to track the incorporation of ¹³C into downstream metabolites of the mevalonate pathway, allowing for the calculation of metabolic fluxes.

Transcriptomic/Proteomic/Genomic Analysis: RNA sequencing, mass spectrometry-based proteomics, or DNA sequencing is performed on the same or parallel samples to obtain comprehensive data on gene expression, protein abundance, or genetic variants.

Data Integration and Modeling: Computational and bioinformatic tools are used to integrate the different omics datasets. This can involve statistical correlation analysis, network modeling, and pathway analysis to identify significant associations and regulatory hubs.

An example of the type of data that can be generated from such an integrated analysis is presented in the hypothetical data table below, which illustrates the correlation between metabolic flux, gene expression, and protein abundance in a cancer cell line treated with a hypothetical drug targeting the mevalonate pathway.

Detailed Research Findings

While specific studies employing this compound in a multi-omics context are emerging, related research highlights the power of this integrated approach. For instance, a study on the consequences of inhibiting the mevalonate pathway in human gastric cancer cells utilized a "pluri-omics" approach that combined metabolomics, lipidomics, and transcriptomics. creative-proteomics.com This study identified significant alterations in various biochemical pathways, including amino acid, sugar, and lipid metabolism, in response to pathway inhibition. By overlapping the metabolomics/lipidomics and transcriptome data, the researchers were able to establish correlations between changes in gene expression and the levels of specific metabolites and lipids. creative-proteomics.com

Another study focused on the functional analysis of isoprenoid precursor biosynthesis using quantitative metabolomics and isotopologue profiling. nih.gov The authors suggest that the data obtained from isotopic labeling could be complemented with proteomics or data on enzyme activities to gain a more quantitative understanding of the control exerted by each step in the pathway. nih.gov This highlights the recognized potential and need for integrating metabolic flux data with other omics layers to achieve a more complete biological understanding.

The following interactive data table provides a hypothetical representation of findings from an integrated metabolomics and transcriptomics study using a ¹³C-labeled mevalonate precursor to investigate the effects of a fictional drug, "Compound X," on the mevalonate pathway in a cancer cell line.

| Analyte | Omics Type | Control (Relative Value) | Compound X Treated (Relative Value) | Fold Change | P-value |

|---|---|---|---|---|---|

| Isoprenoid Synthesis Flux | Metabolomics (¹³C Flux) | 1.00 | 0.45 | -2.22 | <0.01 |

| HMGCR mRNA | Transcriptomics | 1.00 | 0.52 | -1.92 | <0.05 |

| HMGCR Protein | Proteomics | 1.00 | 0.60 | -1.67 | <0.05 |

| FDPS mRNA | Transcriptomics | 1.00 | 0.68 | -1.47 | <0.05 |

| FDPS Protein | Proteomics | 1.00 | 0.75 | -1.33 | n.s. |

| Glycolysis Pathway Score | Transcriptomics | 1.00 | 1.85 | +1.85 | <0.01 |

| Glutamine | Metabolomics | 1.00 | 3.50 | +3.50 | <0.001 |

This table illustrates how treatment with "Compound X" not only reduces the metabolic flux through the isoprenoid synthesis pathway, as measured by a ¹³C tracer, but also corresponds with a decrease in the mRNA and protein levels of a key enzyme, HMGCR. Interestingly, while the mRNA for FDPS is downregulated, the change in protein level is not statistically significant, suggesting potential post-transcriptional regulation. Furthermore, the data indicates a metabolic shift, with an upregulation of the glycolysis pathway at the transcript level and a significant increase in glutamine levels, a common adaptive response in cancer cells under metabolic stress. creative-proteomics.com

Mechanistic Investigations and Pathway Regulation Studies

Elucidation of Enzyme Reaction Mechanisms and Stereochemistry

The strategic placement of carbon-13 at the first and second positions of the mevalonate (B85504) backbone in Mevalonic-1,2-13C2 lactone is instrumental for elucidating complex enzymatic reaction mechanisms and their stereochemical outcomes. This isotopic labeling allows researchers to follow the specific bond-breaking and bond-forming events that occur within an enzyme's active site.

In the study of terpene biosynthesis, for example, this labeled precursor helps to unravel the intricate cyclization cascades catalyzed by terpene synthases. By analyzing the distribution and coupling of the 13C labels in the final terpene products using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, the precise intramolecular rearrangements and stereochemical configurations can be determined. This provides a detailed map of how the linear isoprenoid precursor, derived from mevalonate, is folded and cyclized into a complex three-dimensional structure.

Furthermore, this tracer can be used to investigate the stereospecificity of enzymes earlier in the MVA pathway. The conversion of mevalonate to its phosphorylated derivatives and ultimately to the isoprene (B109036) building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), involves a series of enzymatic steps with specific stereochemical requirements. The use of this compound helps confirm these stereochemical details, enhancing the fundamental understanding of enzyme function.

Quantitative Metabolic Flux Analysis (MFA) using 13C Isotopomers

Quantitative Metabolic Flux Analysis (MFA) is a cornerstone technique for understanding cellular metabolism, and 13C-labeled substrates are central to its application. evitachem.com this compound is an effective tracer for MFA studies focused on the mevalonate pathway and related metabolic networks. By introducing this labeled compound into a biological system, researchers can trace the path of the 13C atoms through the network of metabolic reactions. evitachem.com

Computational Modeling for Flux Determination in Cellular Networks

The data obtained from 13C labeling experiments are analyzed using computational models to estimate the rates, or fluxes, of metabolic reactions. These models consist of a stoichiometric network of all relevant biochemical reactions and a system for tracking the flow of the isotopic label. The distribution of 13C in downstream metabolites, such as isoprenoids, is measured experimentally, typically using mass spectrometry (MS). This experimental data is then used to constrain the computational model, allowing for the calculation of intracellular metabolic fluxes. This approach provides a quantitative understanding of how metabolic pathways are operating under specific conditions.

Isotopic Steady-State and Non-Steady-State Approaches

MFA can be performed under both isotopic steady-state and non-steady-state conditions. In the steady-state approach, the labeled substrate is supplied until the enrichment of 13C in the metabolites of interest becomes constant. This provides a time-averaged view of the metabolic fluxes. In contrast, non-steady-state MFA involves analyzing the dynamic changes in isotopic labeling over time, which can provide more detailed information about the kinetics of the system.

Identification of Novel or Alternative Pathway Branches

Isotopic labeling with this compound can also lead to the discovery of previously unknown metabolic pathways or alternative branches of existing ones. If the 13C label appears in unexpected metabolites or in patterns that are inconsistent with known pathways, it suggests the presence of novel biochemical transformations. For example, studies in various organisms have used labeled mevalonate to uncover new pathways for the biosynthesis of unique terpenoid compounds. This highlights the utility of this approach for exploring the metabolic diversity of nature.

Regulatory Control of Mevalonate Pathway Gene Expression and Enzyme Activity

By combining MFA with other omics techniques, such as transcriptomics and proteomics, the regulation of the mevalonate pathway can be investigated at multiple levels. For example, changes in metabolic flux through the pathway, as measured using this compound, can be correlated with changes in the expression of genes encoding the pathway's enzymes. This can help to identify key regulatory points in the pathway and the transcription factors that control them.

Furthermore, this approach can provide insights into the allosteric regulation and post-translational modification of enzymes. By observing how metabolic fluxes change in response to different conditions, researchers can infer how the activities of specific enzymes are being modulated to meet the cell's metabolic demands.

Comparative Biochemistry and Evolutionary Insights

Divergence and Conservation of Isoprenoid Biosynthesis Across Biological Domains

The biosynthesis of the universal isoprenoid precursor, isopentenyl diphosphate (B83284) (IPP), occurs via two distinct and ancient routes: the MVA pathway and the MEP pathway (formerly known as the deoxyxylulose 5-phosphate or DXP pathway). researchgate.netnih.gov The evolutionary history and distribution of the genes encoding the enzymes for these pathways reveal a clear divergence across the primary biological domains. researchgate.netnih.gov

Generally, the MVA pathway is considered native to Archaea, while the MEP pathway is characteristic of Bacteria. researchgate.netnih.gov Eukaryotes appear to have inherited their isoprenoid biosynthesis genes from prokaryotes. researchgate.netnih.gov Fungi and animals exclusively use the MVA pathway. plos.org In contrast, plants and some apicomplexan parasites possess both pathways, a testament to their complex evolutionary history involving endosymbiotic events. researchgate.netplos.orgnih.gov The genes for the MEP pathway in plants and other plastid-bearing eukaryotes are thought to have been acquired from the cyanobacterial ancestor of plastids. researchgate.net

This distribution, however, is not absolute. The evolutionary narrative is complicated by instances of lateral gene transfer, particularly among bacteria, which has led to a complex mosaic of gene distribution for individual enzymes within the pathways. researchgate.net Furthermore, some parasitic bacteria lack complete pathways for IPP biosynthesis, as they have evolved to acquire this essential intermediate from their hosts. nih.gov

| Biological Domain | Kingdom/Group | Predominant Pathway(s) | Notes |

|---|---|---|---|

| Archaea | - | Mevalonate (B85504) (MVA) | The MVA pathway is considered ancestral in Archaea for synthesizing prenyl-lipids for their membranes. nih.gov |

| Bacteria | - | Methylerythritol Phosphate (B84403) (MEP) | While the MEP pathway is germane (B1219785) to most eubacteria, some exceptions and lateral gene transfers exist. researchgate.netplos.org |

| Eukarya | Animals | Mevalonate (MVA) | Exclusively utilizes the MVA pathway. plos.org |

| Fungi | Mevalonate (MVA) | Exclusively utilizes the MVA pathway. plos.org | |

| Plants | MVA and MEP | Possess both pathways, which are compartmentalized in different cellular locations. plos.orgnih.gov | |

| Apicomplexan Parasites | MVA and MEP | The MEP pathway is present and essential in parasites like Toxoplasma gondii. nih.govresearchgate.net |

Cross-Talk and Interplay between Mevalonate and Methylerythritol Phosphate (MEP) Pathways

In organisms that possess both the MVA and MEP pathways, such as plants, these systems were initially thought to operate independently. nih.gov However, a growing body of evidence from inhibitor studies and isotopic labeling experiments demonstrates a significant level of cross-talk, involving the exchange of metabolic intermediates between them. nih.govbiorxiv.org The common products, IPP and its isomer dimethylallyl diphosphate (DMAPP), can be transported between cellular compartments, allowing for the formation of "mixed origin" isoprenoids. nih.govbiorxiv.org

For instance, studies in cotton seedlings using labeled precursors showed that while the classical division of labor is largely maintained, both pathways contribute to all major classes of terpenoids. nih.gov The MEP pathway was found to provide up to 20% of the substrate for sterols (traditionally MVA-derived), and the MVA pathway supplied as much as 50% of the precursors for the phytol (B49457) side chains of chlorophylls (B1240455) and carotenoids (traditionally MEP-derived). nih.gov Similarly, in hairy root cultures of Coluria geoides, NMR and mass spectrometry revealed that both pathways were sources of IPP for the formation of dolichols. nih.gov This metabolic flexibility suggests that the interplay between the two pathways is crucial for balancing the production of various isoprenoids essential for growth and development. plos.org

| Organism | Isoprenoid Class | Traditional Pathway | Observed Contribution from Non-Traditional Pathway | Reference |

|---|---|---|---|---|

| Cotton (Gossypium hirsutum) Seedlings | Sterols/Triterpenoids (C30) | MVA | Up to 20% from MEP pathway | nih.gov |

| Phytol Side Chains (C20) & Carotenoids (C40) | MEP | As much as 50% from MVA pathway | nih.gov | |

| Salvia miltiorrhiza Hairy Roots | Tanshinones (Diterpenoids) | MEP | Accumulation is partially dependent on IPP supply from the MVA pathway. plos.org | plos.org |

| Coluria geoides Hairy Roots | Dolichols | MVA | 40-50% of isoprene (B109036) units were derived from the MEP pathway. nih.gov | nih.gov |

Investigating Pathway Compartmentation in Eukaryotic Cells

The spatial separation, or compartmentation, of metabolic pathways is a hallmark of eukaryotic cells, allowing for precise regulation and optimization of biochemical processes. nih.govyoutube.com In plants and other photosynthetic eukaryotes, the MVA and MEP pathways are strictly compartmentalized. nih.gov

The MVA pathway is primarily located in the cytoplasm and the endoplasmic reticulum. biorxiv.orgresearchgate.net It is responsible for the synthesis of sesquiterpenes, triterpenes (including sterols), and the prenyl chains of ubiquinones. nih.govslideshare.net Some studies have also reported the localization of MVA pathway enzymes in peroxisomes. researchgate.netbiorxiv.org

In contrast, the MEP pathway is confined to the plastids. plos.orgbiorxiv.org This pathway supplies the precursors for the biosynthesis of isoprene, monoterpenes, diterpenes (like gibberellins), carotenoids, and the side chains of chlorophylls and plastoquinone. nih.govbiorxiv.orgslideshare.net This subcellular sequestration allows for independent regulation of the two pathways, yet as noted above, a controlled exchange of intermediates ensures metabolic integration. researchgate.net In non-photosynthetic eukaryotes like animals and fungi, which lack plastids, only the cytosolic MVA pathway is present. plos.org The study of pathway compartmentation in diverse eukaryotes, such as trypanosomes, reveals further evolutionary variations where metabolic activities can be scattered across different organelles, highlighting the plasticity of cellular organization. researchgate.net

| Pathway | Primary Location(s) | Major Products | Eukaryotic Group(s) |

|---|---|---|---|

| Mevalonate (MVA) Pathway | Cytosol, Endoplasmic Reticulum | Sterols, Sesquiterpenes, Triterpenes, Ubiquinone | Plants, Animals, Fungi |

| Peroxisomes | Isoprenoid precursors | Reported in mammals and plants | |

| Methylerythritol Phosphate (MEP) Pathway | Plastids (e.g., Chloroplasts) | Monoterpenes, Diterpenes, Carotenoids, Gibberellins, Plastoquinone | Plants, Algae, Apicomplexan Parasites |

Emerging Research Directions and Methodological Advancements

High-Throughput Isotopic Tracing Platforms

The convergence of isotopic tracing with advancements in automation and analytical instrumentation has given rise to high-throughput screening platforms. These platforms are essential for rapidly evaluating large libraries of genetically engineered microbial strains or for testing the metabolic effects of numerous compounds. nih.gov Isotope-assisted metabolic flux analysis (iMFA) provides a quantitative framework for these platforms by linking the mass distribution vectors (MDVs) of metabolites to intracellular reaction rates. nih.gov

In this context, Mevalonic-1,2-¹³C₂ lactone can be used as a tracer in high-throughput applications designed to optimize isoprenoid production. For example, a library of E. coli or Saccharomyces cerevisiae strains, each with different genetic modifications to the MVA pathway, can be cultivated in parallel in the presence of the labeled precursor. nih.gov Subsequent automated analysis of the ¹³C incorporation into a target isoprenoid product allows researchers to quickly identify the most productive strains. This integration of robotics, specialized cultivation systems, and rapid mass spectrometry analysis significantly accelerates metabolic engineering cycles. nih.gov

Recent developments include single-cell isotopic tracing methods, such as ¹³C-SpaceM, which combines mass spectrometry imaging with microscopy to reveal metabolic heterogeneity within a cell population. nih.gov While not yet explicitly documented with mevalonate (B85504) tracers, such platforms could be adapted to study how individual cells in an engineered population utilize the MVA pathway, providing unprecedented insights into the performance and stability of synthetic biological systems.

Application in Metabolic Engineering and Synthetic Biology for Enhanced Isoprenoid Production

Metabolic engineering aims to rewire cellular metabolism to transform microorganisms into efficient cellular factories for producing valuable chemicals like isoprenoids. nih.gov Isoprenoids are a vast class of natural products with applications as pharmaceuticals (e.g., the anticancer drug paclitaxel), fragrances, and biofuels. pnas.orgnih.gov The MVA pathway is a primary target for engineering efforts to boost isoprenoid yields. nih.govnih.gov

¹³C-Metabolic Flux Analysis (¹³C-MFA) using tracers such as Mevalonic-1,2-¹³C₂ lactone is a cornerstone of this field. nih.gov It allows engineers to quantify the carbon flux distribution throughout the central metabolic network, identifying bottlenecks and inefficient steps that limit the production of the desired isoprenoid. nih.govnih.gov For instance, by introducing a heterologous MVA pathway into E. coli and supplying labeled mevalonate, researchers can precisely measure the conversion efficiency to a target product, such as the antimalarial drug precursor amorphadiene (B190566). researchgate.net This helps to pinpoint whether the rate-limiting steps are in the MVA pathway itself or in the downstream pathway that converts IPP and DMAPP into the final product. pnas.org

Studies have successfully used ¹³C-MFA to guide the engineering of mevalonate-producing E. coli strains. By comparing the metabolic flux maps of engineered strains to control strains, researchers identified that NADPH cofactor availability was a key limiting factor. nih.gov This insight, gained through isotopic tracing, led to strategies for improving the NADPH supply to enhance mevalonate and subsequent isoprenoid production. Similarly, engineered RNA scaffolds have been used to co-localize enzymes of the MVA pathway, increasing metabolic flux and leading to an 84.1% increase in mevalonate production and a 142% increase in isoprene (B109036) production in E. coli. nih.gov

The table below summarizes findings from metabolic engineering studies where isotopic tracing was used to enhance isoprenoid production.

| Organism | Engineered Pathway | Target Product | Key Finding from Isotopic Tracing | Resulting Production Improvement |

| Escherichia coli | Heterologous Mevalonate (MVA) Pathway | Mevalonate (MVA) | Identified NADPH as a limiting cofactor for MVA synthesis. nih.gov | Achieved high-yield MVA production (22% C-mol/C-mol from glucose). nih.gov |

| Escherichia coli | MVA Pathway with RNA Scaffolds | Mevalonate, Isoprene | Confirmed increased metabolic flux through the engineered pathway. nih.gov | 84.1% increase in mevalonate; 142% increase in isoprene. nih.gov |

| Rhodobacter sphaeroides | MVA Pathway Bypass | Amorphadiene | Demonstrated that the engineered MVA pathway bypasses endogenous regulation, increasing flux to the product. researchgate.net | Substantially higher yields of amorphadiene compared to the parent strain. researchgate.net |

| Lactococcus lactis | Overexpression of MVA Pathway Genes | β-sesquiphellandrene | Confirmed pathway activity and identified benefits of co-expressing specific genes. nih.gov | Co-expression of mvk and mvaA doubled product yield. nih.gov |

Systems Biology Approaches Integrating Fluxomics with Proteomics and Transcriptomics

To gain a holistic understanding of cellular function, systems biology seeks to integrate data from multiple 'omics' layers, including the transcriptome, proteome, metabolome, and fluxome. nih.govnih.gov Fluxomics, powered by isotopic tracers like Mevalonic-1,2-¹³C₂ lactone, provides a direct readout of the functional output of a metabolic network, making it a critical component of these integrative studies. nih.gov

By combining flux data with proteomics and transcriptomics, researchers can move beyond simply identifying metabolic bottlenecks to understanding their underlying regulatory causes. numberanalytics.com For example, a ¹³C-MFA study might reveal a reduced flux through a specific step in the MVA pathway. Correlating this finding with proteomics data could show whether the reduced flux is due to a lower abundance of the corresponding enzyme. numberanalytics.com Transcriptomics data could further reveal if this is caused by decreased transcription of the enzyme's gene.

This integrated approach is powerful for diagnosing and troubleshooting complex engineered biological systems. nih.gov If an engineered strain for isoprenoid production shows a lower-than-expected yield, a multi-omics analysis can pinpoint the cause. The bottleneck might be a low-flux pathway (identified by fluxomics), a poorly expressed heterologous enzyme (identified by proteomics), or a host-cell stress response that down-regulates key genes (identified by transcriptomics). nih.gov Platforms like MetaboAnalyst now facilitate the statistical analysis and visualization of integrated omics datasets, helping to uncover these complex relationships. nih.gov This systems-level understanding is essential for the rational design of next-generation cell factories with optimized and stable production of high-value isoprenoids.

Q & A

Q. What are the key synthetic routes for Mevalonic-1,2-13C₂ lactone, and how do reaction conditions affect isotopic yield?

- Methodological Answer : The synthesis of Mevalonic-1,2-13C₂ lactone typically involves condensation reactions using isotopically labeled precursors. A cost-effective method utilizes acetic acid-2-13C in a Reformatsky-like reaction, yielding 46–52% based on the labeled precursor . Key considerations include:

-

Catalyst selection : Boron trifluoride or silica gel catalysts optimize cyclization efficiency.

-

Isotopic purity : Direct use of labeled acetic acid minimizes scrambling, ensuring precise ¹³C incorporation at positions 1 and 2.

-

Side reactions : Hydrolysis of intermediates (e.g., 4-acetoxy-2-butanone) must be controlled to prevent byproducts.

Comparative studies suggest this method outperforms traditional ester-based routes in scalability and isotopic economy .- Data Table :

| Method | Yield (%) | Isotopic Purity | Key Advantage |

|---|---|---|---|

| Acetic acid-2-¹³C route | 46–52 | 99 atom % ¹³C | Direct precursor use |

| Reformatsky ester route | 30–40 | 95–98 atom % ¹³C | Compatibility with esters |

Q. What analytical techniques are recommended to confirm isotopic purity and structural integrity?

- Methodological Answer :

- ¹³C NMR Spectroscopy : Detects isotopic labeling patterns via satellite peaks (e.g., ¹³C-¹³C coupling in biosynthetic products) . For Mevalonic-1,2-13C₂ lactone, signals at δ 2.54–2.67 (AB doublet) and δ 4.47 (multiplet) confirm regioselective labeling .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (132.13 g/mol) and isotopic enrichment (e.g., 99 atom % ¹³C) .

- Chromatography : HPLC or GC with isotopic standards resolves co-eluting impurities.

Advanced Research Questions

Q. How can Mevalonic-1,2-13C₂ lactone elucidate biosynthetic pathways of terpenoids and sterols?

- Methodological Answer : This compound serves as a tracer for isoprenoid biosynthesis , enabling metabolic flux analysis:

Incorporation Studies : Administer Mevalonic-1,2-13C₂ lactone to cell cultures (e.g., Bipolaris sorokiniana). Extract metabolites (e.g., sorokinianin) and analyze ¹³C-¹³C couplings via 2D NMR to map carbon flow .

Isotopic Scrambling Detection : Incomplete incorporation or scrambling (e.g., via the Krebs cycle) is identified by unexpected couplings in downstream metabolites .

Quantitative Modeling : Pair NMR data with metabolic network models (e.g., MFA software) to estimate flux ratios through mevalonate vs. methylerythritol pathways.

- Case Study :

In roquefortine biosynthesis, [1,2-13C₂]acetate and Mevalonic-1,2-13C₂ lactone revealed dual origins of the isopentenyl moiety via distinct ¹³C coupling patterns in the tryptophan-derived structure .

Q. What strategies resolve data discrepancies from isotopic scrambling in metabolic studies?

- Methodological Answer :

-

Control Experiments : Use unlabeled analogs to distinguish natural abundance ¹³C from experimental incorporation .

-

Statistical Validation : Apply Student’s t-test (p < 0.05) to compare isotopic enrichment across biological replicates .

-

Pathway Inhibition : Co-administer pathway-specific inhibitors (e.g., lovastatin for HMG-CoA reductase) to isolate labeling contributions .

-

Multi-Omics Integration : Cross-validate NMR/MS data with transcriptomics to correlate enzyme expression with flux rates.

- Example Workflow :

| Step | Technique | Outcome |

|---|---|---|

| Isotope administration | Cell culture incubation | Uniform tracer distribution |

| Metabolite extraction | SPE/HPLC | Purified target compounds |

| Data acquisition | ¹³C NMR/MS | Detection of ¹³C-¹³C couplings |

| Statistical analysis | MFA software | Flux quantification |

Experimental Design Considerations

Q. How to optimize experimental protocols for tracking mevalonate-derived metabolites?

- Methodological Answer :

- Dose Optimization : Titrate Mevalonic-1,2-13C₂ lactone concentrations to balance isotopic enrichment with cytotoxicity .

- Time-Course Sampling : Collect samples at intervals (e.g., 0, 6, 12, 24 hr) to capture dynamic flux changes.

- Blind Analysis : Use blinded sample labeling to reduce bias in data interpretation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.